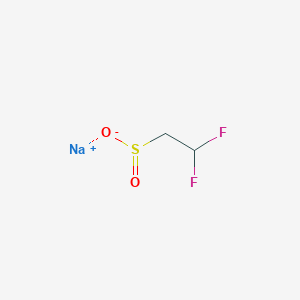

Sodium 2,2-difluoroethane-1-sulfinate

Description

Significance of Fluorinated Organic Compounds in Chemical Science

Organofluorine chemistry, a specialized field within organic chemistry, focuses on organic compounds containing the carbon-fluorine bond. numberanalytics.comwikipedia.org The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is the strongest in organic chemistry. numberanalytics.comnih.govjst.go.jp

The significance of fluorinated organic compounds is vast and continues to expand. In the pharmaceutical industry, the incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their target receptors. A notable example is the fluorinated corticosteroid, which showed increased biological activity compared to its non-fluorinated parent compound. worktribe.com In materials science, fluoropolymers like Polytetrafluoroethylene (PTFE), known commercially as Teflon, exhibit exceptional chemical and thermal stability, making them invaluable in a wide range of applications. wikipedia.orgworktribe.com

Furthermore, organofluorine compounds are integral to modern life, finding use in agrochemicals, refrigerants, surfactants, anesthetics, and catalysts. wikipedia.org For instance, volatile fluorinated gases such as Desflurane and Sevoflurane have revolutionized anesthesia in medical procedures. worktribe.com The development of organofluorine chemistry has also provided essential reagents for broader organic synthesis, such as the highly acidic triflic acid (CF₃SO₃H) and trifluoroacetic acid (CF₃CO₂H). wikipedia.org

Overview of Sulfinate Salts as Synthetic Reagents

Sulfinate salts, particularly sodium sulfinates (RSO₂Na), are versatile and powerful building blocks in organic synthesis. rsc.orgrsc.org These compounds are generally odorless, easy to handle, and stable solids, which makes them preferable to more conventional and often hazardous sulfonylating agents like sulfonyl chlorides. rsc.org While only a limited number of sulfinate salts are commercially available, they can be readily prepared from inexpensive sulfonyl chlorides. rsc.org

The synthetic utility of sulfinate salts stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.orgrsc.org They are crucial for the formation of various organosulfur compounds through the construction of S–S, N–S, and C–S bonds. rsc.orgrsc.org Significant progress has been made in the synthesis of thiosulfonates, sulfonamides, sulfides, and various types of sulfones, including vinyl and allyl sulfones, using sulfinate salts as precursors. rsc.org

Recent advancements have highlighted their role in photoredox catalytic transformations and site-selective C–H sulfonylation, further expanding their application in complex molecule synthesis. rsc.org The reactivity of sulfinates can be harnessed in nucleophilic, electrophilic, and radical pathways, demonstrating their incredible flexibility in modern organic chemistry. rsc.orgnih.gov

Contextualizing Sodium 2,2-difluoroethane-1-sulfinate within Fluoroalkylation Chemistry

This compound is a key reagent in the field of fluoroalkylation, a chemical process that introduces a fluoroalkyl group into an organic molecule. This process is of particular importance due to the profound impact that fluoroalkyl groups can have on the properties of the parent compound.

This specific sulfinate salt serves as a precursor to the 2,2-difluoroethyl radical, which can then be incorporated into various organic substrates. The development of reagents like this compound is crucial because direct methods for introducing fluoroalkyl groups can be challenging.

The chemistry of fluoroalkyl sulfinates is an extension of the broader utility of sulfinate salts in radical chemistry. For instance, the well-known Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), is used to introduce the trifluoromethyl group into aromatic compounds via a free radical mechanism. wikipedia.orgsantiago-lab.comnih.gov Similarly, this compound provides a pathway for difluoroethylation, a reaction that is becoming increasingly important in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The table below provides a brief comparison of key properties of this compound and the related Langlois reagent.

| Property | This compound | Sodium trifluoromethanesulfinate (Langlois Reagent) |

| Chemical Formula | C₂H₃F₂NaO₂S | CF₃NaO₂S |

| Molecular Weight | 152.10 g/mol | 156.06 g/mol |

| Primary Application | Introduction of the difluoroethyl group | Introduction of the trifluoromethyl group |

| Reaction Type | Radical difluoroethylation | Radical trifluoromethylation |

Current Research Landscape and Future Directions in Fluoroalkyl Sulfinate Chemistry

The field of fluoroalkyl sulfinate chemistry is an active area of research, driven by the continuous demand for novel fluorinated molecules in various sectors of the chemical industry. Current research is focused on developing more efficient, selective, and environmentally benign methods for fluoroalkylation.

A significant trend is the use of photoredox catalysis to generate fluoroalkyl radicals from sulfinate salts under mild conditions. nih.gov This approach avoids the use of harsh reagents and high temperatures, making it a more sustainable option. Researchers are also exploring the development of new fluoroalkyl sulfinate reagents with tailored reactivity to achieve specific synthetic transformations.

Future directions in this field are likely to involve:

The development of asymmetric fluoroalkylation methods to synthesize enantiomerically pure fluorinated compounds, which is of particular interest for the pharmaceutical industry.

The expansion of the substrate scope for fluoroalkylation reactions to include more complex and functionalized molecules.

The investigation of novel catalytic systems, including the use of earth-abundant metals, to further improve the sustainability of these reactions.

A deeper mechanistic understanding of fluoroalkylation reactions to enable more precise control over reaction outcomes.

The ongoing research into per- and polyfluoroalkyl substances (PFAS) and their environmental impact is also influencing the direction of fluoroalkylation chemistry. nih.govresearchgate.nettandfonline.com There is a growing emphasis on designing fluorinated molecules that are effective for their intended purpose but are also biodegradable and have a reduced environmental footprint.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H3F2NaO2S |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

sodium;2,2-difluoroethanesulfinate |

InChI |

InChI=1S/C2H4F2O2S.Na/c3-2(4)1-7(5)6;/h2H,1H2,(H,5,6);/q;+1/p-1 |

InChI Key |

ODTIDSMYIRYXQP-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2,2 Difluoroethane 1 Sulfinate and Analogues

Historical Development of Fluoroalkyl Sulfinate Synthesis

The journey to synthesize fluoroalkyl sulfinates is deeply rooted in the broader history of organofluorine chemistry, which began to flourish with the isolation of elemental fluorine in the late 19th century. nih.govnumberanalytics.com Early methods for creating carbon-fluorine bonds were often harsh and limited in scope. The development of milder and more selective fluorination techniques in the 20th century paved the way for the synthesis of more complex fluorinated molecules. oup.com

The synthesis of sulfinates, in general, has a long history, with early methods often relying on the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. nih.govgoogle.com A common conventional method for preparing sodium sulfinates involved the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) in the presence of sodium bicarbonate in an aqueous solution. nih.gov

The convergence of these two fields—organofluorine chemistry and sulfur chemistry—led to the development of methods for preparing fluoroalkyl sulfinates. A significant advancement in this area was the work on perfluoroalkanesulfinates. For instance, the sulfinatodehalogenation of chlorotrifluoromethane (B1293557) using sodium dithionite (B78146) was demonstrated to produce sodium trifluoromethanesulfinate in high yield. rsc.org These early methodologies, while effective for certain substrates, often required highly specialized and sometimes hazardous reagents, prompting the search for more general and user-friendly synthetic routes applicable to a wider range of fluoroalkyl groups.

Contemporary Preparation Routes for Sodium 2,2-Difluoroethane-1-sulfinate

Modern synthetic chemistry has provided a toolkit of versatile and efficient methods for the preparation of this compound. These routes often leverage readily available starting materials and offer improved control over reaction conditions and product purity.

Synthesis from Halogenated Precursors

A foundational and widely applicable method for the synthesis of alkyl sulfinates involves the reaction of an alkyl halide with a sulfite salt. This nucleophilic substitution reaction is a straightforward approach to forming the carbon-sulfur bond. In the context of this compound, a suitable precursor would be a 2,2-difluoroethyl halide, such as 1,1-difluoro-2-iodoethane.

The reaction proceeds by the displacement of the halide (e.g., iodide) by the sulfite anion (SO₃²⁻) from a source like sodium sulfite (Na₂SO₃). nih.gov The choice of solvent and reaction temperature is crucial for achieving good yields and minimizing side reactions. A mixture of water and an organic solvent is often employed to facilitate the dissolution of both the organic substrate and the inorganic sulfite salt.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1,1-difluoro-2-iodoethane | Sodium Sulfite | Water/Ethanol (B145695) | 70-80 | Moderate to High |

| 2,2-difluoroethyl bromide | Sodium Sulfite | Water/DMF | 80-100 | Moderate |

This table presents typical conditions for the synthesis of alkyl sulfinates from halogenated precursors, adapted for this compound based on analogous reactions.

Approaches Involving Sulfur Dioxide Insertion Reactions

The insertion of sulfur dioxide (SO₂) into a carbon-metal bond is a powerful method for the formation of sulfinates. ethernet.edu.et This approach typically involves the preparation of an organometallic reagent, such as a Grignard or organolithium reagent, from a corresponding organic halide. The subsequent reaction of this organometallic intermediate with sulfur dioxide leads to the formation of a metal sulfinate salt. stackexchange.com

Due to the gaseous and toxic nature of sulfur dioxide, the use of SO₂ surrogates has become increasingly popular. ethernet.edu.etrsc.org A notable example is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which is a stable, solid reagent that releases SO₂ under controlled conditions. rsc.orgdocumentsdelivered.com For the synthesis of this compound, a 2,2-difluoroethyl Grignard reagent could be prepared from 2,2-difluoroethyl bromide and magnesium, followed by trapping with DABSO and subsequent workup with a sodium salt. nih.gov

| Organometallic Precursor | SO₂ Source | Solvent | Temperature (°C) |

| 2,2-difluoroethylmagnesium bromide | DABSO | THF | -40 to 0 |

| 2,2-difluoroethyllithium | Sulfur Dioxide (gas) | Diethyl Ether | -78 |

This table illustrates plausible reaction parameters for the synthesis of this compound via SO₂ insertion, based on general procedures for sulfinate synthesis using this methodology.

Radical-Mediated Pathways to Sulfinate Formation

Radical chemistry offers alternative pathways to sulfinate synthesis, often under mild conditions. rsc.org Photoredox catalysis has emerged as a particularly effective strategy for generating alkyl radicals from various precursors, which can then be trapped by a sulfur dioxide source to form sulfonyl radicals. chemrxiv.orgnih.gov Subsequent reduction of the sulfonyl radical yields the desired sulfinate.

For the synthesis of this compound, a 2,2-difluoroethyl radical could be generated from a suitable precursor, such as a 2,2-difluoroethyl halide or a carboxylic acid derivative, using a photocatalyst and a light source. This radical can then react with a sulfur dioxide surrogate. Fluoroalkanesulfinate salts themselves can act as sources of both a fluoroalkyl radical and sulfur dioxide under photoredox conditions. nih.gov While this is typically used for functionalizing other molecules, it highlights the accessibility of the relevant radical intermediates.

A more direct approach could involve the radical addition of a bisulfite salt to a fluorinated alkene, such as 1,1-difluoroethylene. However, controlling the regioselectivity of such an addition would be a key challenge.

| Radical Precursor | SO₂ Source | Catalyst | Conditions |

| 2,2-difluoroethyl bromide | K₂S₂O₅ | Iridium photocatalyst | Visible light, room temperature |

| N-(2,2-difluoroethoxy)phthalimide | DABSO | Ru(bpy)₃Cl₂ | Blue LED, room temperature |

This table outlines potential conditions for the radical-mediated synthesis of this compound, drawing from established photoredox-catalyzed sulfination reactions.

Green Chemistry Principles in Sulfinate Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of sulfinate synthesis, a key focus has been the replacement of volatile and toxic organic solvents with more environmentally benign alternatives.

Water has been successfully employed as a solvent for the synthesis of certain sulfinates, particularly in reactions involving water-soluble reagents like sodium sulfite. nih.gov The use of sulfur dioxide surrogates like DABSO also aligns with green chemistry principles by avoiding the handling of toxic, gaseous SO₂. ethernet.edu.etrsc.org Furthermore, the development of catalytic methods, such as photoredox catalysis, reduces the need for stoichiometric reagents and often allows for milder reaction conditions, thereby decreasing energy consumption. chemrxiv.orgnih.gov Research in this area continues to seek more sustainable and atom-economical approaches to the synthesis of this compound and related compounds.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic protocol is highly dependent on the careful optimization of various reaction parameters. For the synthesis of this compound, key factors that require consideration include the choice of reagents, solvent, temperature, reaction time, and catalyst (if applicable).

The selection of the halogen in a halogenated precursor can significantly impact reactivity, with iodides generally being more reactive than bromides or chlorides. The stoichiometry of the reagents is also critical; for instance, an excess of the sulfite salt may be used to drive the reaction to completion in syntheses from halogenated precursors.

Solvent choice affects not only the solubility of the reactants but can also influence the reaction rate and selectivity. A systematic screening of solvents is often necessary to identify the optimal medium. Temperature and reaction time are interdependent variables that must be balanced to achieve a high yield in a reasonable timeframe without promoting the formation of byproducts.

For catalytic reactions, the choice of catalyst and its loading are paramount. In photoredox catalysis, the selection of the photocatalyst, light source, and any additives can dramatically influence the outcome of the reaction. The systematic variation of these parameters, often guided by design of experiment (DoE) principles, is essential for developing a robust and efficient synthesis of this compound.

| Parameter | Range/Options | Effect on Reaction |

| Solvent | Water, DMF, THF, Acetonitrile (B52724) | Affects solubility, reaction rate, and side products. |

| Temperature | -78°C to 100°C | Influences reaction rate and selectivity; higher temperatures can lead to decomposition. |

| Reactant Molar Ratio | 1:1 to 1:2 (Substrate:Reagent) | Can improve yield by driving the reaction to completion. |

| Catalyst Loading | 0.5 mol% to 5 mol% | Affects reaction rate and cost-effectiveness. |

| Reaction Time | 1 hour to 24 hours | Needs to be sufficient for complete conversion without product degradation. |

This interactive table provides a general overview of key parameters and their potential impact on the synthesis of this compound, based on established principles of reaction optimization.

Scalability Considerations for Industrial and Large-Scale Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale introduces a complex set of challenges that extend beyond mere reaction yield. For the large-scale production of this compound, considerations of process safety, economic viability, environmental impact, and robustness are paramount. Industrial synthesis demands methodologies that are not only high-yielding but also cost-effective, operationally simple, and sustainable.

Several synthetic pathways for sodium sulfinates have been identified as potentially scalable for industrial and commercial levels. nih.govrsc.org Key factors in evaluating these routes for large-scale production include the cost and availability of starting materials, the number of synthetic steps, the nature of reagents and solvents, energy requirements, and the ease of product isolation and purification.

Established Routes from Sulfonyl Halides

A prevalent and well-established method for synthesizing sulfinates, which is considered scalable, involves the reduction of the corresponding sulfonyl chlorides. nih.govrsc.org For the target compound, this would involve the reduction of 2,2-difluoroethane-1-sulfonyl chloride. A common industrial approach utilizes sodium sulfite (Na₂SO₃) in an aqueous medium, which is advantageous due to the low cost of the reducing agent and the use of water as a safe and environmentally benign solvent. nih.gov

A related patented process for the preparation of fluorinated sulfinates on an industrial scale involves the reaction of a fluoroaliphatic sulfonyl fluoride (B91410) (R-[SO₂F]ₙ) with a dehalogenating and sulfinating reagent in water. wipo.int This method is conducted by heating the reaction mixture to temperatures between 50°C and 100°C. wipo.int The use of water as the primary solvent, potentially with an organic cosolvent or a surfactant, and moderate temperature conditions make this process amenable to standard industrial chemical reactors, avoiding the need for specialized high-pressure or cryogenic equipment. wipo.int

Alternative Scalable Strategies

The selection of starting materials is a critical economic driver in large-scale synthesis. While sulfonyl halides are common precursors, their cost and availability for specific fluorinated analogues can be a limiting factor. Therefore, alternative routes from more accessible and economical feedstocks are highly desirable for industrial applications.

Furthermore, insights from industrial processes for related fluorinated compounds can inform the scalability of this compound synthesis. For instance, patents for the production of 2,2-difluoroethanol (B47519) emphasize the economic benefit of using 1-chloro-2,2-difluoroethane over the more expensive 1-bromo-2,2-difluoroethane. google.comgoogle.com This highlights a key principle of industrial process development: selecting the most cost-effective halogenated starting material. These processes also underscore the importance of designing syntheses that avoid expensive catalysts and operate at atmospheric pressure, thereby reducing capital and operational costs. google.com

Process Optimization and Sustainability

For any chosen synthetic route, extensive process optimization is required to ensure its viability at an industrial scale. This includes:

Solvent Selection: Minimizing or eliminating the use of organic solvents, particularly volatile ones like ethanol, is a major goal. Using water as a solvent reduces raw material costs, simplifies post-treatment procedures, lowers energy consumption associated with solvent recovery, and reduces environmental impact. google.com

Reaction Conditions: Optimizing temperature, pressure, reaction time, and reactant stoichiometry is crucial for maximizing throughput and yield while ensuring process safety and minimizing byproduct formation.

Downstream Processing: The ease of product isolation and purification is a significant factor. A process that yields the product as a precipitate that can be easily filtered is often preferred over one requiring complex extraction or chromatographic purification steps. Recrystallization from an inexpensive solvent like ethanol is a common final purification step for sulfinate salts. nih.gov

Waste Management: The nature and volume of waste streams must be managed. Aqueous-based processes are often preferred, as they tend to generate less hazardous organic waste.

The following table provides a qualitative comparison of potential scalable synthetic routes for fluorinated sulfinates based on key industrial parameters.

| Synthetic Route | Starting Material | Key Reagents | Scalability Advantages | Potential Challenges |

| Reduction of Sulfonyl Chloride | 2,2-Difluoroethane-1-sulfonyl chloride | Sodium sulfite | Well-established chemistry; uses inexpensive reducing agent; aqueous solvent. nih.gov | Availability and cost of the specific sulfonyl chloride precursor. |

| Reaction of Sulfonyl Fluoride | 2,2-Difluoroethane-1-sulfonyl fluoride | Dehalogenating/sulfinating agent | Patented industrial process; moderate temperatures; aqueous solvent. wipo.int | Synthesis and handling of sulfonyl fluoride precursor. |

| Interrupted Barton Decarboxylation | 2,2-Difluoroethanoic acid | Thiohydroxamate ester, SO₂ source | Starts from potentially cheaper carboxylic acid; operationally simple; no transition metals. nih.gov | May require optimization for high yields on a large scale; management of SO₂. |

Applications in Advanced Organic Synthesis

Regioselective and Stereoselective Difluoroethylation Methodologies

The development of methods for the precise installation of the difluoroethyl moiety onto various molecular scaffolds is of high interest. Sodium 2,2-difluoroethane-1-sulfinate serves as a key reagent in generating the 2,2-difluoroethyl radical (CH₃CF₂•), which can then participate in a variety of addition reactions.

While the radical addition of fluoroalkyl groups to unsaturated carbon-carbon bonds is a well-established strategy, specific examples detailing the regioselective and stereoselective difluoroethylation of a wide range of alkenes and alkynes using this compound are not extensively documented in the reviewed literature. However, the generation of the CH₃CF₂• radical from this reagent suggests its potential utility in such transformations.

Recent research has focused on the electrochemical oxidative generation of the difluoroethyl radical from this compound (DFES-Na) for the oxydifluoroethylation of alkenes. This method allows for the construction of difluoroethylated benzoxazines and lactones. researchgate.net The process involves a radical tandem difluoroethylation/cyclization, indicating that the difluoroethyl radical generated from DFES-Na can effectively add to alkene systems. researchgate.net

General approaches to alkene hydrodifluoroalkylation have been explored, with radical-based processes typically leading to anti-Markovnikov products. nih.govresearchgate.net In contrast, acid-catalyzed methods involving carbocation intermediates can provide Markovnikov adducts. nih.govresearchgate.netnih.gov The specific regioselectivity of reactions involving this compound with various alkenes and alkynes would depend on the reaction conditions and the electronic nature of the substrate.

A significant application of this compound is the direct difluoroethylation of heteroaromatic compounds. Groundbreaking work by Baran and co-workers demonstrated the use of this reagent in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) for the radical difluoroethylation of heterocycles. researchgate.net This method provides a direct route to introduce the difluoroethyl group onto these important scaffolds. researchgate.net

More recently, an electrochemical approach has been developed for the oxidative difluoroethylation of N-arylacrylamides using this compound. This strategy enables the synthesis of various difluoroethylated azaheterocycles, including oxindoles and isoquinoline-1,3-diones, in moderate to good yields. researchgate.net The electrochemical method offers a mild alternative to traditional oxidant-based systems for generating the necessary difluoroethyl radical. researchgate.net

The table below summarizes the electrochemical difluoroethylation of selected N-arylacrylamides.

| Substrate (N-Arylacrylamide) | Product | Yield (%) |

|---|---|---|

| N-phenylmethacrylamide | 3-(2,2-difluoroethyl)-3-methyl-1-phenyloxindole | 75 |

| N-(4-methoxyphenyl)methacrylamide | 3-(2,2-difluoroethyl)-1-(4-methoxyphenyl)-3-methyloxindole | 72 |

| N-(4-chlorophenyl)methacrylamide | 1-(4-chlorophenyl)-3-(2,2-difluoroethyl)-3-methyloxindole | 68 |

The development of enantioselective methods for the introduction of the difluoroethyl group is a challenging yet highly desirable goal in medicinal chemistry. While general strategies for asymmetric fluorination and perfluoroalkylation exist, detailed and specific methodologies employing this compound in catalytic enantioselective difluoroethylation reactions are not well-documented in the available literature. The generation of a highly reactive radical species from this reagent presents challenges for stereocontrol. Future research in this area may focus on the development of chiral catalysts capable of effectively controlling the stereochemical outcome of the radical addition to prochiral substrates.

Difluoromethylation and Related Fluorination Reactions

While the primary application of this compound is as a source of the 2,2-difluoroethyl radical, the broader context of fluorination chemistry is essential for understanding its utility.

The generation of the 2,2-difluoroethyl radical from this compound proceeds via a single-electron oxidation. The resulting radical is the key intermediate that leads to difluoroethylated products. The term "difluoromethylation" typically refers to the introduction of a CF₂H group. This compound is not a direct source for the difluoromethyl radical (•CF₂H). Therefore, a mechanistic divergence to difluoromethylation products from this specific reagent is not expected under standard conditions. The reactivity is centered on the transfer of the entire CH₃CF₂ group.

The controlled introduction of CF₂H and CF₂R motifs into organic molecules is a central theme in modern organofluorine chemistry. This compound is a specific reagent for the introduction of the CH₃CF₂ (a CF₂R motif where R = CH₃) group. Its utility lies in its ability to cleanly generate this specific radical under relatively mild conditions. The controlled introduction of the CF₂H motif, however, requires different precursors, such as sodium difluoromethanesulfinate (CF₂HSO₂Na).

The table below outlines the specific motifs introduced by different sulfinate reagents to highlight the controlled nature of these reactions.

| Sulfinate Reagent | Radical Generated | Motif Introduced |

|---|---|---|

| This compound | CH₃CF₂• | 2,2-difluoroethyl (CF₂CH₃) |

| Sodium difluoromethanesulfinate | •CF₂H | difluoromethyl (CF₂H) |

| Sodium trifluoromethanesulfinate | •CF₃ | trifluoromethyl (CF₃) |

Synthesis of Diverse Fluoroalkylated Building Blocks

This compound is a key precursor for the generation of the 2,2-difluoroethyl radical (•CH₂CF₂H), a versatile intermediate for the construction of a wide array of fluoroalkylated building blocks. These building blocks are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoroethyl group, such as increased metabolic stability and altered electronic properties.

The primary application of this compound in this context is the direct C-H difluoroalkylation of heterocycles. Research pioneered by Baran and coworkers has demonstrated that this reagent can efficiently introduce the 2,2-difluoroethyl group into various electron-deficient heterocycles under mild, operationally simple conditions. The reaction typically proceeds via a radical mechanism, often initiated by an oxidant, where the sulfinate releases sulfur dioxide to form the desired difluoroethyl radical.

This methodology has been successfully applied to a broad range of heterocyclic systems, including those containing pyridines, pyrazines, quinolines, and other nitrogen-containing aromatic compounds. The reaction exhibits notable functional group tolerance, allowing for the direct modification of complex molecules without the need for extensive protecting group strategies.

Below is a table summarizing key research findings on the synthesis of fluoroalkylated building blocks using this compound.

| Heterocyclic Core | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Pyridine Derivatives | DFES-Na, Oxidant, Acid | 2-(2,2-Difluoroethyl)pyridines | 60-85 | Baran et al. |

| Quinoline | DFES-Na, Oxidant, Acid | 2-(2,2-Difluoroethyl)quinoline | 75 | Baran et al. |

| Pyrazine Derivatives | DFES-Na, Oxidant, Acid | 2-(2,2-Difluoroethyl)pyrazines | 55-70 | Baran et al. |

| Caffeine | DFES-Na, Oxidant, Acid | 8-(2,2-Difluoroethyl)caffeine | 68 | Baran et al. |

Multi-Component Reactions and Cascade Processes

While sodium sulfinates, in general, are known to participate in multi-component reactions (MCRs) and cascade processes, specific literature detailing the application of this compound in these transformations is limited. The generation of the 2,2-difluoroethyl radical from this precursor suggests its potential utility in radical-mediated MCRs and cascade sequences.

In principle, the 2,2-difluoroethyl radical could be trapped by a series of reactants in a sequential manner to rapidly build molecular complexity from simple starting materials. Such processes could involve the initial addition of the radical to an alkene or alkyne, followed by an intermolecular or intramolecular trapping event. However, dedicated studies focusing on this compound as a key component in the design of novel MCRs or cascade reactions are not extensively reported in the current scientific literature.

Integration of the Compound into Flow Chemistry Protocols

The integration of this compound into flow chemistry protocols is an area with significant potential, though specific examples in the literature are scarce. Flow chemistry offers numerous advantages for radical reactions, including precise control over reaction parameters, enhanced safety, and the ability to scale up reactions efficiently.

The generation of the 2,2-difluoroethyl radical from this compound often requires careful control of reaction conditions, such as temperature and reaction time, to minimize side reactions. Flow reactors are ideally suited for such optimizations. A continuous flow setup could allow for the in situ generation of the radical and its immediate use in a subsequent reaction, minimizing decomposition and improving reaction efficiency.

Potential applications in flow chemistry could include:

Continuous C-H Difluoroalkylation: A continuous process for the difluoroalkylation of heterocycles, enabling safer and more scalable synthesis of these valuable building blocks.

Photoredox Catalysis in Flow: Combining the use of this compound with photoredox catalysis in a flow reactor could provide a powerful platform for a variety of fluoroalkylation reactions under mild and controlled conditions.

Despite the clear potential, the translation of batch protocols using this compound to continuous flow systems has not been widely documented.

Late-Stage Functionalization Applications

One of the most powerful applications of this compound is in late-stage functionalization (LSF). LSF is a strategy to introduce chemical modifications at the final stages of a synthetic sequence, allowing for the rapid diversification of complex molecules, such as drug candidates, without the need for de novo synthesis.

The ability of this compound to selectively introduce the 2,2-difluoroethyl group into complex, functionalized heterocycles makes it an invaluable tool for LSF. The mild reaction conditions and high functional group tolerance are critical for this purpose, as they allow for the modification of sensitive and structurally intricate molecules.

The work by Baran and his group has showcased the utility of this reagent in the late-stage C-H difluoroalkylation of several medicinally relevant scaffolds. This approach provides a direct method to access novel analogues of existing drugs and bioactive compounds, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

The following table presents examples of late-stage functionalization using this compound on complex molecules.

| Complex Molecule | Reaction Conditions | Site of Functionalization | Yield (%) | Reference |

| Nicotine Derivative | DFES-Na, Oxidant, Acid | Pyridine ring C-H | 65 | Baran et al. |

| Sildenafil (B151) analogue | DFES-Na, Oxidant, Acid | Pyrimidine ring C-H | 58 | Baran et al. |

| Celecoxib analogue | DFES-Na, Oxidant, Acid | Pyrazole ring C-H | 62 | Baran et al. |

Spectroscopic and Advanced Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for probing the structure of Sodium 2,2-difluoroethane-1-sulfinate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the different types of protons and their neighboring atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the ethane (B1197151) backbone. The chemical shift (δ) of these protons is influenced by the adjacent sulfinate group and the two fluorine atoms. The signal for the CH₂ group would likely appear as a triplet of triplets due to coupling with the adjacent CHF₂ group protons and the fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂-S | 3.0 - 3.5 | t | J(H-H) = 6-8 |

| -CHF₂ | 5.8 - 6.5 | t | J(H-F) = 50-55 |

¹⁹F NMR for Fluorine Environments and Coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for characterizing organofluorine compounds. In the case of this compound, the two fluorine atoms are chemically equivalent, and thus, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent proton of the CHF₂ group. The large chemical shift range of ¹⁹F NMR provides high resolution and allows for precise structural assignments.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CHF₂ | -115 to -125 | d | J(F-H) = 50-55 |

¹³C NMR and 2D NMR Experiments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display two distinct signals for the two carbon atoms. The chemical shifts of these carbons are significantly affected by the electronegative fluorine and oxygen atoms. The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms, while the CH₂ carbon will also show splitting due to coupling with adjacent protons.

Further structural confirmation and assignment of proton and carbon signals can be achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which shows correlations between coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The exact mass of the [M-Na]⁻ anion would be calculated and compared to the theoretical mass to confirm the chemical formula C₂H₃F₂O₂S⁻.

Interactive Data Table: Predicted HRMS Data

| Ion | Theoretical m/z |

| [C₂H₃F₂O₂S]⁻ | 129.9854 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing ionic compounds like this compound. In the negative ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the 2,2-difluoroethane-1-sulfinate anion [C₂H₃F₂O₂S]⁻ at an m/z value corresponding to its molecular weight. This technique is valuable for confirming the presence of the target ion in solution.

Vibrational Spectroscopy (IR and Raman) Techniques

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds and their arrangement within the molecular structure.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The sulfinate group (R-SO₂⁻) is particularly IR-active. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the region of 1100-1000 cm⁻¹. The C-F bonds will also produce strong absorption bands, typically found in the 1100-1000 cm⁻¹ region, which may overlap with the sulfinate absorptions. The C-S bond stretch is generally weaker and appears in the 800-600 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Bonds that are symmetric or less polar tend to be more Raman-active. For this compound, the S=O symmetric stretch would be expected to produce a strong Raman signal. The C-F and C-S bonds will also be Raman active. Analyzing both IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other.

Detailed analysis of the spectra, often aided by computational calculations, allows for the precise assignment of observed bands to specific molecular vibrations, confirming the compound's structure and providing insight into its conformational properties. researchgate.net

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound This table is illustrative, showing expected regions for key vibrational modes.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1080 - 1040 | 1080 - 1040 | Strong (IR), Weak (Raman) |

| S=O Symmetric Stretch | 1030 - 1000 | 1030 - 1000 | Strong (IR), Strong (Raman) |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 | Strong (IR), Medium (Raman) |

| C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium (IR & Raman) |

| C-S Stretch | 750 - 650 | 750 - 650 | Medium-Weak (IR & Raman) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure and connectivity. It would reveal the geometry around the sulfur atom of the sulfinate group, confirming its pyramidal shape. Furthermore, this analysis would detail the conformation of the 2,2-difluoroethyl group and the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate anions and potentially any co-crystallized solvent molecules.

The resulting crystal structure would also elucidate the intermolecular interactions, such as ionic bonds between the sodium cation and sulfinate anion and other non-covalent interactions, which dictate the packing of molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for quality control in its synthesis. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for solid-state structural elucidation.

Table 2: Illustrative Crystallographic Parameters Obtainable from X-ray Diffraction This table represents the type of data that would be generated from an X-ray crystallography experiment.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.8, b = 12.1, c = 7.9 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 540.2 |

| Z | The number of formula units per unit cell. | 4 |

| S-O Bond Lengths (Å) | The distances between sulfur and oxygen atoms. | 1.50 - 1.52 |

| C-F Bond Lengths (Å) | The distances between carbon and fluorine atoms. | 1.34 - 1.36 |

| O-S-O Bond Angle (°) | The angle between the two S-O bonds. | ~110° |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like sulfinate salts. For purity analysis, a reversed-phase HPLC method would typically be used. In this setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer). sielc.com The retention time of the compound can be used for identification, while the peak area provides quantitative information about its concentration and purity. The use of detectors like UV-Vis (if the compound has a chromophore) or Evaporative Light Scattering (ELSD) is common for such analyses. sielc.com

Gas Chromatography (GC) GC is generally used for volatile and thermally stable compounds. Direct analysis of the sodium sulfinate salt by GC is challenging due to its low volatility. However, GC can be an invaluable tool for monitoring the synthesis of this compound by tracking the consumption of volatile starting materials or the formation of volatile byproducts. google.com For instance, if the synthesis involves a reaction with a volatile fluoroalkane precursor, GC can efficiently monitor its disappearance over time. google.com Derivatization techniques can sometimes be employed to convert the non-volatile salt into a more volatile derivative suitable for GC analysis.

Table 3: Exemplar Conditions for Chromatographic Analysis This table provides typical, illustrative parameters for HPLC and GC methods.

| Parameter | HPLC Method (Illustrative) | GC Method (for Precursors/Byproducts) |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C (Column Oven) | Temperature Program (e.g., 50 °C to 250 °C) |

| Detector | ELSD or UV (at appropriate wavelength) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Purity assessment of final product | Monitoring volatile reactants/byproducts |

Electrochemical Analysis Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of chemical species. For this compound, CV can provide valuable information on its oxidation potential and the stability of the resulting species.

In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. When the potential reaches a value sufficient to oxidize the sulfinate anion, an increase in current is observed, forming a peak. The potential at this peak (the oxidation potential) is a characteristic property of the compound. The sulfinate anion (RSO₂⁻) can be oxidized to a sulfonyl radical (RSO₂•). nih.gov This radical is a key intermediate in many synthetic transformations involving sulfinates.

The shape and characteristics of the CV curve can also indicate the nature of the electrochemical process. For example, the reversibility of the oxidation can be assessed by observing whether a corresponding reduction peak appears on the reverse scan. For many sulfinates, the oxidation is irreversible, as the highly reactive sulfonyl radical quickly undergoes subsequent reactions (e.g., dimerization or reaction with the solvent). The oxidation potential is a key parameter that helps in designing and understanding chemical reactions where this compound acts as a reducing agent or a radical precursor. nih.govescholarship.org

Table 4: Representative Data from a Hypothetical Cyclic Voltammetry Experiment This table illustrates the type of data obtained from a CV analysis of a sulfinate compound.

| Parameter | Description | Illustrative Value |

| Working Electrode | The electrode where the redox event occurs. | Glassy Carbon |

| Reference Electrode | Provides a stable potential for reference. | Ag/AgCl or SCE |

| Supporting Electrolyte | Ensures conductivity of the solution. | 0.1 M Tetrabutylammonium hexafluorophosphate |

| Solvent | The medium for the experiment. | Acetonitrile |

| Scan Rate | The rate at which the potential is varied. | 100 mV/s |

| Oxidation Potential (Eₚₐ) | The potential at the peak of the oxidation wave. | +0.4 to +0.8 V (vs. SCE) |

| Process Reversibility | Indicates the stability of the oxidized species. | Typically Irreversible |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there are no specific published studies detailing quantum chemical calculations of the electronic structure and energetics of Sodium 2,2-difluoroethane-1-sulfinate. Such calculations would be invaluable for understanding the fundamental properties of the molecule.

Future Research Directions: Future computational work would likely involve ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MPn, or Coupled Cluster, CC) to provide a detailed picture of the molecule's electronic landscape. Key parameters that could be determined include:

Molecular Orbital Energies (HOMO/LUMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity, indicating its potential as an electron donor or acceptor.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density would reveal the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites. The electrostatic potential map would visually represent regions of positive and negative charge, crucial for understanding intermolecular interactions.

Geometrical Parameters: Optimization of the molecular geometry would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies would allow for the prediction of the infrared spectrum of the compound, aiding in its experimental characterization.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

While DFT is a powerful tool for elucidating reaction mechanisms, no specific DFT studies on the reactions of this compound have been reported.

Potential Applications: DFT calculations could be employed to investigate the mechanisms of reactions where this compound is a key reactant, such as in radical difluoroethylation reactions. This would involve:

Mapping Reaction Pathways: Identifying the minimum energy pathways for reactions, including the identification of all intermediates and transition states.

Transition State Analysis: Locating and characterizing the transition state structures for key reaction steps. This would involve calculating the activation energies, which are critical for understanding reaction rates. Vibrational frequency analysis of the transition state would confirm it as a first-order saddle point on the potential energy surface.

Thermodynamic Calculations: Determining the change in Gibbs free energy for reactions to predict their spontaneity.

Molecular Dynamics Simulations to Understand Reaction Dynamics

There is a current lack of published molecular dynamics (MD) simulations specifically focused on this compound.

Prospective Studies: MD simulations could provide a dynamic picture of the behavior of this sulfinate in different solvent environments. This would be particularly useful for understanding:

Solvation Effects: How solvent molecules arrange around the sodium cation and the 2,2-difluoroethane-1-sulfinate anion, and how this solvation shell influences the reagent's reactivity.

Ion Pairing: Investigating the nature of the interaction between the sodium cation and the sulfinate anion in solution, whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions.

Diffusion and Transport Properties: Simulating the movement of the ions in solution to understand their diffusion coefficients, which is relevant to reaction kinetics in solution.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Without foundational computational data, the prediction of reactivity, regioselectivity, and stereoselectivity for reactions involving this compound remains in the realm of qualitative models based on experimental outcomes.

Computational Approaches for Future Prediction: Once sufficient computational data becomes available, various models could be developed to predict the reactive behavior of this compound. This could involve:

Frontier Molecular Orbital (FMO) Theory: Using the calculated HOMO and LUMO energies and distributions to predict the most likely sites of reaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Models: If a sufficient number of reactions with varying substrates were studied computationally, QSAR models could be built to predict the outcome of new reactions.

Reaction Force Analysis: This method could be used to analyze the electronic and structural changes along a reaction coordinate to understand the origins of reaction barriers and selectivities.

Computational Design of Novel Fluoroalkyl Reagents

The computational design of novel fluoroalkyl reagents is an active area of research, but there are no specific reports on the use of this compound as a scaffold in such in silico design efforts.

Future Potential: The structural and electronic information obtained from future computational studies on this compound could serve as a basis for the rational design of new and improved fluoroalkylating agents. By modifying the structure of the sulfinate in silico and calculating the properties of the new virtual compounds, researchers could:

Tune Reactivity: Modify the electronic properties of the reagent to make it more or less reactive as needed for specific applications.

Enhance Selectivity: Alter the steric and electronic profile of the reagent to improve its regioselectivity or stereoselectivity in reactions.

Improve Physical Properties: Computationally screen for modifications that could improve properties such as solubility or stability.

Comparative Analysis with Established Fluoroalkylating Reagents

Comparison with Togni-Type Reagents and Hypervalent Iodine Compounds

Togni-type reagents are a prominent class of electrophilic trifluoromethylating agents based on a hypervalent iodine(III) scaffold. nih.govd-nb.info These compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, function as sources of an electrophilic "CF3+" equivalent. d-nb.inforesearchgate.net They are widely used to transfer the –CF3 group to a variety of soft and hard nucleophiles, including thiols, phosphines, β-keto esters, and silyl (B83357) enol ethers. d-nb.inforesearchgate.net

The primary distinction lies in the nature of the transferred group and the reaction mechanism. Sodium 2,2-difluoroethane-1-sulfinate (often used as its zinc salt, Zn(SO2CF2H)2 or DFMS) is a precursor to the nucleophilic difluoromethyl radical (•CF2H) under oxidative conditions. nih.gov This radical nature dictates a completely different reaction pathway and substrate scope compared to the electrophilic Togni reagents. While Togni reagents react with pre-existing nucleophilic centers, the •CF2H radical generated from the sulfinate engages in C–H functionalization of electron-deficient (hetero)arenes via a Minisci-type radical addition. nih.govrsc.org

This mechanistic divergence means the two classes of reagents are complementary rather than competitive. Togni reagents excel at the trifluoromethylation of nucleophiles, whereas this compound provides a method for the direct difluoromethylation of C–H bonds in specific aromatic systems. d-nb.infonih.gov

| Feature | This compound | Togni-Type Reagents |

|---|---|---|

| Transferred Group | Difluoromethyl (–CF2H) | Trifluoromethyl (–CF3) |

| Reaction Mechanism | Radical (•CF2H precursor) | Electrophilic ("CF3+" source) |

| Typical Substrates | Nitrogen-containing heteroarenes, conjugated π-systems | Thiols, phosphines, carbanions (e.g., β-keto esters), silyl enol ethers |

| Bond Formation | C(sp²)–H functionalization | C–CF3, S–CF3, P–CF3, O–CF3 bond formation with nucleophiles |

| Key Application | Late-stage C–H difluoromethylation | Electrophilic trifluoromethylation of diverse nucleophiles |

Comparison with Umemoto Reagents and Sulfur-Based Electrophiles

Umemoto reagents are another major class of electrophilic trifluoromethylating agents, based on a sulfonium (B1226848) salt scaffold, such as S-(trifluoromethyl)dibenzothiophenium salts. nih.govresearchgate.net Similar to Togni reagents, they deliver an electrophilic –CF3 group and have been instrumental in the trifluoromethylation of a wide range of nucleophiles, including carbanions, aromatics, thiols, and sulfinates. researchgate.netresearchgate.net

The comparison with this compound again highlights the fundamental difference between radical difluoromethylation and electrophilic trifluoromethylation. While Umemoto reagents require a nucleophilic partner, the •CF2H radical from the sulfinate targets C–H bonds, often exhibiting a regioselectivity profile governed by the electronic properties of the substrate and the nucleophilic character of the radical itself. nih.gov

Historically, a drawback of early Umemoto reagents was their multi-step synthesis and the generation of stoichiometric amounts of dibenzothiophene (B1670422) waste, which could complicate purification. researchgate.netresearchgate.net This has led to the development of more advanced, powerful, and easily synthesized versions. nih.gov In contrast, difluoromethylating agents like zinc difluoromethanesulfinate (DFMS) are easily prepared, air-stable, free-flowing solids, offering operational simplicity for radical C–H functionalization protocols. nih.gov

| Feature | This compound | Umemoto-Type Reagents |

|---|---|---|

| Reagent Type | Difluoromethyl radical precursor | Electrophilic trifluoromethylating agent |

| Chemical Scaffold | Simple sulfinate salt | S-(Trifluoromethyl)dibenzothiophenium salt |

| Reactivity | Generates •CF2H for addition to π-systems | Transfers "CF3+" to nucleophiles |

| Typical Reaction | C–H functionalization of heteroarenes | Trifluoromethylation of C-, S-, and P-nucleophiles |

| Operational Notes | Often used as a stable zinc salt (DFMS); mild, open-flask conditions possible. nih.gov | Newer generations offer improved synthesis and reactivity; can require anhydrous conditions. researchgate.netnih.gov |

Comparative Efficacy with Other Fluoroalkyl Sulfones and Sulfonates

Within the family of sulfur-based difluoromethylating reagents, a key comparison is between this compound and difluoromethyl sulfones, such as phenyl difluoromethyl sulfone (PhSO2CF2H). cas.cn These two reagents exhibit divergent reactivity based on the formal oxidation state of the sulfur and the nature of the difluoromethyl species they generate.

This compound, upon oxidation, is a source of the •CF2H radical. nih.gov In contrast, difluoromethyl sulfones like PhSO2CF2H are precursors to a nucleophilic difluoromethyl anion equivalent ("–CF2H"). cas.cnchinesechemsoc.org This nucleophilic character allows difluoromethyl sulfones to participate in reactions such as the stereoselective addition to electrophiles like imines, providing access to chiral α-difluoromethylamines. mdpi.com This type of transformation is outside the scope of the radical-based reactivity of the sulfinate salt.

Therefore, the choice between a difluoromethyl sulfinate and a difluoromethyl sulfone depends entirely on the desired synthetic transformation. For radical C–H functionalization, the sulfinate is the reagent of choice. For nucleophilic addition to an electrophilic center (e.g., a carbonyl or imine), the sulfone is the appropriate precursor.

| Feature | This compound | Difluoromethyl Aryl Sulfones (e.g., PhSO₂CF₂H) |

|---|---|---|

| Generated Species | Difluoromethyl radical (•CF2H) | Nucleophilic difluoromethyl equivalent ("⁻CF2H") |

| Typical Activator | Oxidant (e.g., tBuOOH) | Base |

| Reaction Type | Radical C–H addition | Nucleophilic addition |

| Typical Reaction Partner | Electron-deficient arenes/heteroarenes | Electrophiles (aldehydes, ketones, imines) |

| Synthetic Outcome | (Hetero)aryl–CF2H | R–CH(OH)–CF2H, R–CH(NHR')–CF2H |

Advantages and Limitations of this compound in Specific Synthetic Contexts

The primary advantage of this compound and its derivatives lies in its role as an effective precursor for the direct C–H difluoromethylation of organic substrates via a radical process. nih.gov

Advantages:

Operational Simplicity : The zinc salt (DFMS) is an easily prepared, air-stable, and user-friendly solid, allowing for reactions under mild, open-flask conditions. nih.gov

Late-Stage Functionalization : It provides a direct route to introduce the –CF2H group onto complex molecules, particularly nitrogen-containing heterocycles, without the need for pre-functionalization (e.g., halogenation or borylation). This is highly valuable in medicinal chemistry for rapid analogue synthesis. nih.govrsc.org

Complementary Reactivity : Its radical-based mechanism is complementary to the more common nucleophilic and electrophilic fluoroalkylation methods, enabling transformations that are otherwise difficult to achieve. cas.cn

Scalability : The methodology has been demonstrated to be scalable, which is a crucial factor for practical applications. nih.gov

Limitations:

Substrate Scope : The radical C–H functionalization is most effective for specific classes of substrates, such as nitrogen-containing heteroarenes, select conjugated π-systems, and thiols. nih.gov It is not a general reagent for all aromatic systems.

Regioselectivity : As with many radical C–H functionalization reactions, achieving high regioselectivity can be a challenge. While many substrates yield a single observable regioisomer, selectivity can be influenced by subtle electronic factors and may require optimization of reaction conditions, such as solvent choice. nih.gov

Reaction Type Restriction : Its utility is confined to radical-mediated processes. It cannot be used as a source for nucleophilic or electrophilic difluoromethylation, limiting the types of bonds and structures that can be formed. For instance, it is unsuitable for additions to carbonyls or for reacting with strong nucleophiles.

Challenges and Future Research Directions in the Chemistry of Sodium 2,2 Difluoroethane 1 Sulfinate

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in modern synthetic chemistry is the development of environmentally benign and efficient processes. For sodium 2,2-difluoroethane-1-sulfinate, this involves creating synthetic routes that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product.

Current research focuses on moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. One promising avenue is the use of greener solvents, with water being an ideal candidate. For instance, the synthesis of sulfonamides from sodium sulfinates and nitroarenes has been successfully demonstrated in water, where the product's poor solubility allows for easy isolation by filtration. researchgate.net

Future efforts will likely concentrate on:

Flow Chemistry: Utilizing micro-chemical plants to enable continuous processing, which offers better control over reaction parameters, improved safety, and higher efficiency compared to batch processes.

Alternative Energy Sources: Exploring mechanochemistry, sonochemistry, and microwave-assisted synthesis to reduce reliance on thermal heating and potentially discover novel reaction pathways.

Bio-catalysis: Investigating enzymatic routes for the synthesis and transformation of fluorinated sulfinates, which could offer unparalleled selectivity under mild conditions.

Expansion of Substrate Scope and Reaction Diversity

While this compound has proven effective in a variety of transformations, expanding its reactivity to a broader range of substrates remains an active area of research. The versatility of sodium sulfinates allows them to act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, opening up a wide array of potential transformations. nih.gov

Recent advancements have demonstrated the coupling of sodium sulfinates with a diverse set of partners, including amines, thiols, alkynes, and alkenes. nih.gov For example, copper-catalyzed couplings with O-benzoyl hydroxylamines and iodine-mediated reactions with amines have expanded the toolkit for sulfonamide synthesis. nih.gov

The table below summarizes some of the reaction types and substrate classes that have been successfully employed with sodium sulfinates, illustrating the current scope.

| Reaction Type | Substrate Class | Catalyst/Mediator | Product Type |

| Sulfonylation | Amines | Iodine, Copper salts | Sulfonamides |

| Sulfenylation | Thiols | Copper(I), Iron(III) | Thiosulfonates |

| Radical Addition | Alkenes, Alkynes | Photoredox catalysts | Sulfones |

| Cross-Coupling | Aryl Halides | Palladium catalysts | Aryl Sulfones |

| Cyclization | 2-Alkynylbenzonitriles | Sodium persulfate | Sulfonated Indenones |

Future research will aim to:

Incorporate more complex and sterically hindered substrates.

Develop reactions with traditionally unreactive functional groups.

Explore novel reaction manifolds beyond simple additions and couplings.

Advancements in Asymmetric Induction for Chiral Fluorinated Products

The introduction of stereocenters is of paramount importance in the synthesis of bioactive molecules. A significant challenge in the use of this compound is the development of methods for the asymmetric installation of the difluoroethyl group, leading to chiral fluorinated products.

A notable advancement in the broader field of sulfinate chemistry is the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by pentanidium, to produce enantioenriched sulfinate esters. nih.gov This method establishes a stereogenic center at the sulfur atom and has been successfully applied to complex molecules derived from drugs like sildenafil (B151) and celecoxib. nih.gov While this demonstrates the feasibility of controlling stereochemistry at the sulfur center, the direct asymmetric addition of the CHF2CH2• radical or a related nucleophile/electrophile to a prochiral center remains a formidable challenge.

Future research directions in this area include:

Chiral Catalysts: The design of novel chiral transition metal catalysts or organocatalysts that can coordinate with the sulfinate and the substrate to control the facial selectivity of the addition.

Chiral Auxiliaries: The use of removable chiral auxiliaries attached to the substrate to direct the incoming difluoroethyl group to a specific face of the molecule.

Enantioselective Radical Reactions: Developing catalytic systems that can generate and control the stereoselectivity of the highly reactive difluoroethyl radical.

The table below outlines conceptual approaches to achieving asymmetric induction.

| Approach | Mechanism | Key Challenge |

| Chiral Lewis/Brønsted Acid Catalysis | Activation of substrate and directing the nucleophilic/electrophilic attack of the difluoroethyl species. | Controlling the conformation of the substrate-catalyst complex. |

| Chiral Phase-Transfer Catalysis | Formation of a chiral ion pair with the sulfinate anion to guide its approach to the substrate. | Achieving high enantioselectivity with a small, flexible anion. |

| Asymmetric Photocatalysis | Using a chiral photosensitizer to induce an enantioselective radical addition. | Preventing background uncatalyzed reactions and controlling radical stereochemistry. |

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic system employed. A wide range of metal catalysts and organic mediators have been explored to promote its reactivity.

Transition metal catalysis has been particularly fruitful. Palladium-catalyzed reactions have been used for cross-coupling, while copper and iron salts have proven effective in sulfonamide and thiosulfonate synthesis. nih.gov More recently, photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sodium sulfinates under mild conditions, enabling a host of new transformations. rsc.org

The following table provides examples of catalytic systems used in reactions with sodium sulfinates.

| Catalyst System | Reaction Type | Role of Catalyst |

| FeCl3 / TMSCl | Sulfonylation of alcohols | Promotes formation of carbocation intermediate. researchgate.net |

| CuBr2 | Electrophilic amination | Catalyzes the coupling of sulfinates with hydroxylamines. nih.gov |

| BF3·OEt2 | Disproportionation | Mediates radical formation for thiosulfonate synthesis. nih.gov |

| I2 | Oxidative Amination | Acts as a catalyst for sulfonamide formation from amines. nih.govsemanticscholar.org |

| Photoredox Catalysts (e.g., Ru(bpy)3Cl2) | Radical Generation | Enables single-electron transfer to generate sulfonyl radicals. rsc.org |

Future research is directed towards:

Earth-Abundant Metal Catalysts: Replacing precious metals like palladium and ruthenium with more abundant and less toxic alternatives such as iron, copper, and manganese.

Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) to enable novel and previously inaccessible transformations.

Heterogeneous Catalysts: Developing solid-supported catalysts for easier separation and recycling, enhancing the sustainability of the process.

Exploration of New Radical Intermediates and Reaction Cascades

The ability of this compound to serve as a precursor to the difluoroethylsulfonyl radical (CHF2CH2SO2•) and subsequently the difluoroethyl radical (CHF2CH2•) is central to its utility. These radical intermediates can participate in complex reaction cascades, allowing for the rapid construction of molecular complexity from simple starting materials.

Radical cyclization cascades, for instance, have been developed for the synthesis of sulfonated indenones from 2-alkynylbenzonitriles and sodium arylsulfinates. rsc.org In these processes, the initial radical adds to the alkyne, triggering a series of intramolecular events to form the final polycyclic product. Similarly, cascade reactions involving the formation of 4-sulfonyl 2H-chromenes have been reported, proceeding through allylene carbocation intermediates. researchgate.net

The exploration of new radical intermediates and cascades will focus on:

Multi-component Reactions: Designing reactions where the difluoroethyl radical is one of three or more components that are combined in a single step.

Radical-Polar Crossover Reactions: Trapping a radical intermediate with a nucleophile or electrophile to switch from a radical to an ionic pathway, enabling different bond formations.

Remote C-H Functionalization: Utilizing the difluoroethyl radical to initiate a sequence that leads to the functionalization of a C-H bond distant from the initial reaction site.

Methodological Advancements for Complex Molecule Synthesis

Ultimately, the value of a synthetic reagent is demonstrated by its ability to facilitate the synthesis of complex and valuable molecules, such as pharmaceuticals and agrochemicals. The 2,2-difluoroethyl group is a desirable motif in medicinal chemistry, often serving as a lipophilic hydrogen bond donor. researchgate.net

Methodologies using reagents like this compound are being developed for the late-stage functionalization of complex molecules. This strategy allows for the introduction of the difluoroethyl group at a late step in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship studies. For example, methods for the 2,2-difluoroethylation of heteroatom nucleophiles have been applied to modify existing drugs such as Captopril, Normorphine, and Mefloquine. chemrxiv.org

Future advancements in this area will require:

High Functional Group Tolerance: Developing reactions that are compatible with the wide range of functional groups present in complex molecules.

Chemoselectivity and Regioselectivity: Creating highly selective methods that can target a specific site in a polyfunctional molecule.

Scalability: Ensuring that new methods can be safely and efficiently scaled up to produce gram quantities or more of the desired product.

The continued development of synthetic methods involving this compound will undoubtedly lead to novel and more efficient routes to a wide range of important fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2,2-difluoroethane-1-sulfinate, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves sulfonation of 2,2-difluoroethanethiol followed by oxidation and neutralization with sodium hydroxide. Critical parameters include:

- Temperature : Maintain ≤40°C during sulfonation to prevent side reactions.

- pH control : Neutralization at pH 7–8 ensures optimal salt formation.

- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted precursors.

- Validation : Purity is confirmed via (δ -120 to -125 ppm for CF groups) and ion chromatography for sulfate/sulfite residuals .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : , , and to confirm absence of organic impurities.

- Chromatography : HPLC with UV detection (λ = 210 nm) using a C18 column (acetonitrile/water, 0.1% TFA).

- Elemental Analysis : Sodium content quantified via ICP-MS (expected ±2% of theoretical value).

Q. What storage conditions maximize the stability of this compound?

- Stability Protocol :

- Environment : Store in airtight containers under argon at -20°C.

- Light Sensitivity : Degrades under UV; use amber glassware.

- Moisture Control : Relative humidity <30% prevents deliquescence.

- Validation : Periodic over 6 months confirms <5% degradation under optimal conditions .

Advanced Research Questions

Q. What mechanistic pathways explain the role of this compound in radical sulfonylation reactions?

- Experimental Design :

- Radical Initiation : Use AIBN or photoredox catalysts to generate sulfonyl radicals.

- Kinetic Studies : Monitor reaction via EPR spectroscopy to detect radical intermediates.

- Computational Validation : DFT calculations (B3LYP/6-31G*) model transition states, revealing CF groups stabilize radical intermediates via hyperconjugation. Correlate activation energies with experimental yields .

Q. How should contradictory reports on the reagent’s efficiency in cross-coupling reactions be resolved?

- Contradiction Analysis :

- Variable Parameters : Compare solvent polarity (DMF vs. THF), catalyst loading (Pd vs. Ni), and substrate electronic effects.

- Control Experiments : Use deuterated analogs to isolate kinetic isotope effects.

Q. What advanced techniques detect trace degradation products of this compound in aqueous systems?

- Analytical Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.